molecular formula C29H38ClN5O2 B607821 GSK-3008348 hydrochloride

GSK-3008348 hydrochloride

Cat. No.: B607821
M. Wt: 524.1 g/mol
InChI Key: GCZLVFRSWWTRPH-YSCHMLPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GSK-3008348 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

GSK-3008348 hydrochloride exerts its effects by inhibiting the αvβ6 integrin. This integrin is involved in the activation of transforming growth factor-beta (TGF-β), which plays a key role in fibrosis. By inhibiting αvβ6, this compound reduces the activation of TGF-β, thereby reducing fibrosis .

Comparison with Similar Compounds

GSK-3008348 hydrochloride is unique in its high affinity for the αvβ6 integrin, making it a potent inhibitor. Similar compounds include:

These compounds differ in their specific targets and applications, highlighting the uniqueness of this compound in targeting the αvβ6 integrin for the treatment of idiopathic pulmonary fibrosis.

Properties

IUPAC Name

(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZLVFRSWWTRPH-YSCHMLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=CC=CC(=C2)[C@@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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